CYP11B1 Inhibition: 1-(2,5-Dichlorobenzoyl)pyrrolidine Exhibits 3.3-Fold More Potent Inhibition than the 2,4-Dichloro Regioisomer
1-(2,5-Dichlorobenzoyl)pyrrolidine inhibits human CYP11B1 with an IC50 of 1.47 µM (1,470 nM), as determined in V79 cells expressing the human enzyme using an HTRF assay measuring cortisol levels after 3 hours in the presence of 250 nM 11-deoxycortisol [1]. In direct comparison, the 2,4-dichlorobenzoyl regioisomer exhibits an IC50 of 447 nM against human CYP11B1 under identical cell-based assay conditions [2]. The 2,5-dichloro isomer is thus approximately 3.3-fold less potent than the 2,4-dichloro isomer at CYP11B1, establishing a clear and quantifiable differentiation between these two regioisomers. This difference is non-trivial for SAR interpretation and for selecting the appropriate isomer for CYP11B1-related studies.
| Evidence Dimension | Inhibition of human CYP11B1 enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 1.47 µM (1,470 nM) |
| Comparator Or Baseline | 1-(2,4-Dichlorobenzoyl)pyrrolidine regioisomer; IC50 = 447 nM |
| Quantified Difference | 3.3-fold difference in IC50 (1.47 µM vs. 0.447 µM) |
| Conditions | Human CYP11B1 expressed in hamster V79MZh cells; substrate: [1,2-3H]-11-deoxycorticosterone |
Why This Matters
For researchers profiling CYP11B1 inhibitors in steroidogenesis pathways, selecting the correct regioisomer is critical; the 2,5-dichloro isomer provides a defined, moderate potency benchmark distinct from the more potent 2,4-dichloro variant.
- [1] BindingDB. BDBM50122355 (CHEMBL3622444). Affinity Data IC50: 1.47E+3 nM. Assay Description: Inhibition of human CYP11B1 expressed in V79 cells assessed as cortisol level after 3 hrs by HTRF assay in presence of 250 nM 11-deoxycortisol. Available at: http://www.bindingdb.org View Source
- [2] BindingDB. BDBM50438996 (CHEMBL2420681). Affinity Data IC50: 447 nM against human CYP11B1. Assay Description: Inhibition of human CYP11B1 expressed in hamster V79MZh cells using [1,2-3H]-11-deoxycorticosterone as substrate. Available at: http://www.bindingdb.org View Source
